molecular formula C19H24F3N3O2 B3013539 1-Cyclopropyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrrolidin-2-one CAS No. 2197387-01-0

1-Cyclopropyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrrolidin-2-one

Cat. No. B3013539
CAS RN: 2197387-01-0
M. Wt: 383.415
InChI Key: MSWVRRSVHVVSSU-UHFFFAOYSA-N
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Description

The compound “1-Cyclopropyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrrolidin-2-one” is a complex organic molecule. It contains several functional groups and structural features, including a cyclopropyl group, a piperidine ring, a pyrrolidinone ring, and a trifluoromethylpyridine group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethylpyridine group, which is known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a prominent carbon–carbon bond-forming reaction used in organic synthesis. The compound can be utilized as a boron reagent in this process, which is known for its mild and functional group tolerant reaction conditions. Boron reagents like this compound are valued for their stability, ease of preparation, and environmental benignity .

Catalytic Protodeboronation

Protodeboronation is a process where the boron moiety is removed from boronic esters. The compound can be involved in catalytic protodeboronation, which is paired with Matteson–CH2–homologation for formal anti-Markovnikov alkene hydromethylation. This transformation is valuable for the synthesis of complex molecules like Δ8-THC and cholesterol .

Retinoic Acid-Related Orphan Receptor γ Inhibition

In the field of medicinal chemistry, this compound’s pyrrolidine scaffold can be modified to act as an inverse agonist for the retinoic acid-related orphan receptor γ (RORγt). This receptor is involved in autoimmune diseases, and the compound’s derivatives can be beneficial for therapeutic applications .

Discoidin Domain Receptor Inhibition

The compound has potential use as an inhibitor for discoidin domain receptors, which are implicated in the treatment of idiopathic pulmonary fibrosis. By inhibiting these receptors, the compound could play a role in the development of new therapeutic agents for this chronic lung disease .

Antimicrobial Applications

Derivatives of this compound have shown promising antimicrobial potential. This application is crucial in the development of new antibiotics and antimicrobial agents, which are increasingly important due to the rise of antibiotic-resistant bacteria .

Organic Synthesis Building Blocks

The compound can serve as a building block in organic synthesis. Its structure allows for various transformations, including oxidations, aminations, halogenations, and C–C bond formations such as alkenylations, alkynylations, and arylations. These transformations are essential for constructing complex organic molecules .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, its physical and chemical properties, and its potential applications in various fields. Given the importance of trifluoromethylpyridine and its intermediates in the development of agrochemical and pharmaceutical compounds , this compound could have significant potential for future research and development.

properties

IUPAC Name

1-cyclopropyl-3-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F3N3O2/c20-19(21,22)16-2-1-3-17(23-16)27-12-13-6-9-24(10-7-13)15-8-11-25(18(15)26)14-4-5-14/h1-3,13-15H,4-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWVRRSVHVVSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2=O)N3CCC(CC3)COC4=CC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrrolidin-2-one

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